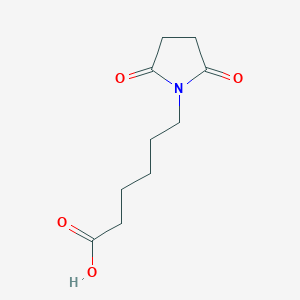

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO4/c12-8-5-6-9(13)11(8)7-3-1-2-4-10(14)15/h1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZPUNXSUQDDCBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20307548 | |

| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4887-54-1 | |

| Record name | N-(5-Carboxy-n-pentyl)succinimide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4887-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 192705 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004887541 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC192705 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=192705 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20307548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a key reagent in bioconjugation and drug development.

Core Chemical Properties

This compound, often referred to as a caproic acid NHS ester derivative, is a heterobifunctional crosslinker. Its structure features a terminal carboxylic acid and an N-hydroxysuccinimide (NHS) ester. This dual functionality allows for the sequential conjugation of different molecules.[1] The hexanoic acid spacer arm provides flexibility and minimizes steric hindrance between the conjugated molecules.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₅NO₄ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| CAS Number | 4887-54-1 | [2] |

| Appearance | Solid | [2] |

| Melting Point | Not available in search results | |

| Boiling Point | Not available in search results | |

| Solubility | Poorly soluble in aqueous solutions, soluble in organic solvents like DMF and DMSO. | [3][4] |

Reactivity and Mechanism of Action

The primary utility of this compound lies in the reactivity of its N-hydroxysuccinimide (NHS) ester group. NHS esters are highly reactive towards primary aliphatic amines, such as those found on the side chains of lysine residues in proteins.[5][6] The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct.[5][7]

The reaction is highly pH-dependent. At low pH, the primary amines are protonated and thus non-nucleophilic, hindering the reaction.[3][4][8] Conversely, at high pH, the hydrolysis of the NHS ester becomes a significant competing reaction, reducing the efficiency of the conjugation.[3][4][9][10] The optimal pH for the reaction is typically between 8.3 and 8.5.[3][4][8]

The carboxylic acid group on the other end of the hexanoic acid spacer can be activated, for example, using carbodiimide chemistry (like EDC), to react with another primary amine, enabling the crosslinking of two different molecules.

Experimental Protocols

The following section details a general protocol for the conjugation of a protein to a second molecule using this compound. This is a two-stage process involving the initial labeling of the protein followed by the activation of the carboxylic acid and reaction with the second molecule.

Stage 1: Protein Labeling with the NHS Ester

This protocol outlines the labeling of a protein with the NHS ester functionality of this compound.

Materials:

-

Protein of interest

-

This compound

-

Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[3][4]

-

Reaction Buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5[3][4][8]

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Purification column (e.g., gel filtration)

Procedure:

-

Prepare the Protein Solution: Dissolve the protein in the reaction buffer to a concentration of 1-10 mg/mL.[3] Ensure the buffer is free of primary amines (e.g., Tris).[3][4][8]

-

Prepare the NHS Ester Solution: Immediately before use, dissolve the this compound in a small amount of DMF or DMSO to a stock concentration of 10 mg/mL.[11]

-

Reaction: Add a 5 to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal ratio should be determined empirically.

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, with gentle stirring.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50 mM. Incubate for 15 minutes.

-

Purification: Remove the excess, unreacted linker and byproducts by gel filtration or dialysis.

Stage 2: Activation of the Carboxylic Acid and Conjugation

This part of the protocol describes the activation of the terminal carboxylic acid on the now-labeled protein and its subsequent reaction with a second amine-containing molecule.

Materials:

-

Amine-modified protein from Stage 1

-

Molecule to be conjugated (containing a primary amine)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

-

Activation Buffer: MES buffer, pH 6.0

-

Reaction Buffer: PBS or other amine-free buffer, pH 7.2-7.5

Procedure:

-

Buffer Exchange: Exchange the buffer of the amine-modified protein to the activation buffer.

-

Activation: Add a 10-fold molar excess of EDC (and optionally NHS) to the protein solution. Incubate for 15-30 minutes at room temperature.

-

Conjugation: Add the second amine-containing molecule to the activated protein solution. The molar ratio will depend on the desired degree of labeling.

-

Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.

-

Purification: Purify the final conjugate using an appropriate method, such as size-exclusion chromatography, to remove unreacted molecules and byproducts.

Important Considerations

-

Hydrolysis: The NHS ester is susceptible to hydrolysis, which increases with pH.[9][10] Therefore, it is crucial to prepare the NHS ester solution immediately before use and to control the pH of the reaction mixture.

-

Buffer Choice: Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3][4][8]

-

Purity of Reagents: Use high-quality, anhydrous DMF or DMSO to dissolve the NHS ester, as impurities can interfere with the reaction.[3][4]

This guide provides a foundational understanding of the chemical properties and applications of this compound. For specific applications, optimization of the reaction conditions may be necessary to achieve the desired conjugation efficiency.

References

- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]

- 2. 6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic acid AldrichCPR | 4887-54-1 [sigmaaldrich.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. interchim.fr [interchim.fr]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. glenresearch.com [glenresearch.com]

- 7. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]

- 11. NHS ester protocol for labeling proteins [abberior.rocks]

An In-depth Technical Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a versatile heterobifunctional crosslinker. The document details its chemical structure, physicochemical properties, synthesis, and its significant applications in bioconjugation and drug development.

Chemical Structure and Properties

This compound, also known as N-succinimidyl 6-aminocaproic acid, is a molecule featuring a succinimide ring linked to a hexanoic acid chain. This unique structure provides it with dual reactivity, making it a valuable tool in chemical biology and drug development. The succinimide group readily reacts with primary amines, while the terminal carboxylic acid can be activated to couple with other nucleophiles.[1] The hexanoic acid chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of conjugated molecules by minimizing steric hindrance.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4887-54-1 | [2] |

| Molecular Formula | C₁₀H₁₅NO₄ | [2] |

| Molecular Weight | 213.23 g/mol | [2] |

| Appearance | Solid | [2] |

| Density | 1.246 g/cm³ | [3] |

| Boiling Point | 450.8 °C at 760 mmHg | [3] |

| InChI Key | JZPUNXSUQDDCBD-UHFFFAOYSA-N | [2] |

| SMILES String | OC(=O)CCCCCN1C(=O)CCC1=O | [2] |

Note: A specific melting point for this compound is not consistently reported in the literature.

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR | Predicted δ (ppm): ~11-12 (s, 1H, COOH), 3.49 (t, 2H, N-CH₂), 2.70 (s, 4H, CO-CH₂-CH₂-CO), 2.31 (t, 2H, CH₂-COOH), 1.65-1.50 (m, 4H, CH₂-CH₂-CH₂), 1.38-1.25 (m, 2H, CH₂-CH₂-COOH) |

| ¹³C NMR | Predicted δ (ppm): ~179 (C=O, acid), ~171 (C=O, imide), ~37 (N-CH₂), ~34 (CH₂-COOH), ~28 (CO-CH₂-CH₂-CO), ~26 (CH₂), ~25 (CH₂), ~24 (CH₂) |

| IR (Infrared) | Characteristic Peaks (cm⁻¹): ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1770 and ~1700 (C=O stretch of imide), ~1700 (C=O stretch of carboxylic acid) |

Disclaimer: The NMR and IR data are predicted based on the chemical structure and typical values for similar functional groups. Experimental data should be consulted for precise peak assignments.

Synthesis of this compound

The most common and straightforward synthesis of this compound involves the condensation of 6-aminohexanoic acid with succinic anhydride.[1] This reaction is typically followed by a cyclization step to form the stable succinimide ring.

Experimental Protocol: Synthesis from 6-Aminohexanoic Acid and Succinic Anhydride

Materials:

-

6-Aminohexanoic acid

-

Succinic anhydride

-

Glacial acetic acid

-

Acetic anhydride

-

Sodium acetate

-

Diethyl ether

-

Deionized water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1 equivalent of 6-aminohexanoic acid in a minimal amount of hot glacial acetic acid.

-

Addition of Succinic Anhydride: To the stirred solution, add 1.1 equivalents of succinic anhydride.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the initial reaction is complete, add 2-3 equivalents of acetic anhydride and a catalytic amount of sodium acetate to the reaction mixture. Continue to reflux for an additional 2-3 hours to facilitate the cyclization to the succinimide.

-

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice-cold water with vigorous stirring. A white precipitate of this compound should form.

-

Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water, followed by a wash with cold diethyl ether to remove any remaining acetic acid. The crude product can be further purified by recrystallization from an appropriate solvent system, such as an ethanol/water mixture.

-

Drying: Dry the purified product under vacuum to yield a white solid.

Applications in Bioconjugation

This compound is a cornerstone reagent in bioconjugation chemistry due to its heterobifunctional nature.[1] Its primary utility lies in its ability to link different molecules together, such as proteins, peptides, and other biomolecules, to various surfaces or to each other.[1]

The workflow for its use in bioconjugation typically involves two key steps:

-

Activation of the Carboxylic Acid: The terminal carboxylic acid group is first activated, commonly to an N-hydroxysuccinimide (NHS) ester, using reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

-

Conjugation to a Biomolecule: The resulting NHS ester of this compound can then be reacted with a biomolecule containing a primary amine (e.g., the N-terminus of a protein or the side chain of a lysine residue) to form a stable amide bond. The original succinimide group on the other end of the linker remains available for subsequent conjugation to another amine-containing molecule.

Experimental Protocol: Two-Step Protein Labeling Workflow

Part 1: Activation of this compound with EDC/NHS

Materials:

-

This compound

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Reaction buffer (e.g., MES buffer, pH 6.0)

Procedure:

-

Dissolution: Dissolve this compound in anhydrous DMF or DMSO to a desired concentration (e.g., 100 mM).

-

Activation: In a separate tube, prepare a solution of EDC (1.5 equivalents) and NHS (1.2 equivalents) in the reaction buffer.

-

Reaction: Add the EDC/NHS solution to the solution of this compound. Allow the reaction to proceed at room temperature for 1-4 hours with gentle mixing. The resulting solution contains the activated NHS ester of the linker.

Part 2: Conjugation of the Activated Linker to a Protein

Materials:

-

Activated this compound NHS ester solution (from Part 1)

-

Protein solution (5-20 mg/mL in a non-amine-containing buffer, e.g., PBS, pH 7.2-8.0)

-

Desalting column (e.g., gel filtration)

Procedure:

-

Conjugation Reaction: Add a calculated molar excess of the activated linker solution to the protein solution. The optimal molar ratio will depend on the protein and the desired degree of labeling and should be determined empirically.

-

Incubation: Incubate the reaction mixture at room temperature for 1-4 hours, or at 4°C overnight, with gentle agitation.

-

Purification: Remove the unreacted linker and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable buffer.

-

Characterization: The resulting protein conjugate can be characterized by methods such as SDS-PAGE, mass spectrometry, and functional assays to confirm successful conjugation and retention of biological activity.

Visualizations

Chemical Structure

References

The Core Mechanism of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid in Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action, applications, and experimental considerations for 6-(2,5-dioxopyrrolidin-1-yl)hexanoic acid, a versatile heterobifunctional crosslinker. This compound is instrumental in the covalent modification of biomolecules, a cornerstone of modern biotechnology and drug development.

Introduction to this compound

This compound is a chemical reagent widely employed in bioconjugation, the process of covalently linking two molecules, at least one of which is a biomolecule.[1][2] Its structure features two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal carboxylic acid. This dual reactivity allows for the stepwise conjugation of different molecules.[3] The six-carbon hexanoic acid chain acts as a flexible spacer, which can be crucial for maintaining the biological activity of the conjugated molecules by minimizing steric hindrance.[3]

The primary utility of this reagent lies in the reactivity of its NHS ester group towards primary amines, which are abundantly present in biomolecules such as proteins (on lysine residues and the N-terminus) and amine-modified oligonucleotides.[4][5]

Mechanism of Action: The Amine-Reactive NHS Ester

The core mechanism of action of this compound is a nucleophilic acyl substitution reaction. The N-hydroxysuccinimide ester is a highly efficient reactive group that selectively targets primary aliphatic amines.[4]

The reaction proceeds as follows:

-

Nucleophilic Attack: A primary amine on a biomolecule acts as a nucleophile and attacks the carbonyl carbon of the NHS ester.[4]

-

Formation of a Tetrahedral Intermediate: This attack results in the formation of an unstable tetrahedral intermediate.[4]

-

Elimination of the Leaving Group: The intermediate collapses, leading to the elimination of N-hydroxysuccinimide (NHS) as a leaving group and the formation of a stable amide bond between the biomolecule and the hexanoic acid linker.[4][6]

This reaction is highly efficient and forms a very stable covalent linkage.[4]

References

What is 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid used for

An In-depth Technical Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid: A Core Bioconjugation Reagent

Introduction

This compound is a heterobifunctional crosslinking reagent pivotal in the fields of biotechnology, drug development, and diagnostics.[1] Structurally, it features an N-hydroxysuccinimide (NHS) ester at one end and a terminal carboxylic acid at the other, separated by a six-carbon aliphatic chain. This architecture makes it an invaluable tool for covalently linking different molecules, particularly for conjugating small molecules to proteins or other biomolecules.[1] The hexanoic acid chain provides a flexible spacer that helps to minimize steric hindrance, ensuring that the conjugated molecules retain their biological activity.[1][2] This guide provides a detailed overview of its chemical properties, primary applications, and experimental protocols for its use in bioconjugation.

Core Functionality and Reaction Mechanism

The utility of this compound is rooted in its two distinct reactive moieties:

-

N-Hydroxysuccinimide (NHS) Ester: This group is highly reactive towards primary aliphatic amines, such as the ε-amino group of lysine residues found on the surface of proteins and the N-terminus of polypeptides.[][4] The reaction, a nucleophilic acyl substitution, proceeds rapidly under mild, near-physiological conditions (pH 7.2-8.5) to form a stable and effectively irreversible amide bond.[] N-hydroxysuccinimide is released as a byproduct.[4] This high selectivity for primary amines minimizes side reactions with other nucleophiles present on biomolecules.[]

-

Carboxylic Acid: The terminal carboxyl group provides a second site for conjugation. It can be activated, typically using a carbodiimide reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to react with primary amines, forming another stable amide bond.[1] This dual reactivity allows for a two-step conjugation strategy, enhancing its versatility.

The reaction of the NHS ester with a primary amine is the most common application and is central to its use in labeling and conjugation.

Caption: Reaction mechanism of NHS ester with a primary amine.

Key Applications in Research and Drug Development

Antibody-Drug Conjugates (ADCs)

A predominant application of this linker is in the construction of Antibody-Drug Conjugates (ADCs), a powerful class of cancer therapeutics.[5] ADCs combine the tumor-targeting specificity of a monoclonal antibody with the high potency of a cytotoxic drug.[6]

In this context, this compound (or its activated form) serves as the linker connecting the drug payload to the antibody. The NHS ester end reacts with solvent-accessible lysine residues on the antibody.[6] This method, while widely used, can result in a heterogeneous mixture of ADC molecules with a varying number of drugs attached per antibody, known as the drug-to-antibody ratio (DAR).[6][7] This heterogeneity can impact the ADC's pharmacokinetics and therapeutic index.[6]

Caption: Role of the linker in Antibody-Drug Conjugate (ADC) formation.

Protein and Oligonucleotide Labeling

This crosslinker is extensively used to attach various labels to proteins, peptides, and amino-modified oligonucleotides for detection and analysis.[][4][8] Common labels include:

-

Fluorophores: For use in immunoassays, fluorescence microscopy, and flow cytometry.[]

-

Biotin: For affinity-based purification and detection systems using streptavidin.

-

Reporter Enzymes: Such as horseradish peroxidase (HRP) or alkaline phosphatase (AP) for ELISA and Western blotting.

The stable amide bond formed ensures that the label does not dissociate during downstream applications.[]

Surface Modification and Immobilization

This compound is instrumental in modifying surfaces to create functional materials for biosensors, diagnostic arrays, and biocompatible implants.[1] Biomolecules like enzymes or antibodies can be covalently immobilized onto a surface that has been pre-functionalized with primary amines. The NHS ester of the linker reacts with the aminated surface, leaving the carboxylic acid end available for subsequent coupling to another molecule, or vice-versa. This covalent attachment provides a stable and oriented immobilization of biomolecules, which is critical for their function.[1]

Data Presentation: Properties and Reaction Conditions

The following tables summarize key quantitative and qualitative data for using this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₅NO₄ | |

| Molecular Weight | 213.23 g/mol | |

| Spacer Arm Length | ~8.3 Å (6-carbon chain) | [2] |

| Reactive Groups | N-Hydroxysuccinimide Ester, Carboxylic Acid | [1] |

Table 2: Recommended Reaction Conditions for NHS Ester Coupling

| Parameter | Recommended Condition | Rationale / Notes | Reference |

| pH | 7.2 - 8.5 | Balances amine deprotonation for reactivity with protein stability. | [] |

| Buffer | Non-nucleophilic (e.g., PBS, Bicarbonate, Borate) | Avoids buffers with primary amines (e.g., Tris) that compete for reaction. | [4] |

| Solvent | Aqueous buffer; may tolerate small amounts of DMF or DMSO | NHS ester is often dissolved in a small volume of organic solvent before adding to the aqueous biomolecule solution. | [][4] |

| Temperature | 4°C to Room Temperature (~25°C) | Lower temperatures can be used for labile proteins. | [] |

| Reaction Time | 30 minutes to 2 hours | Reaction is typically rapid and reaches completion within this timeframe. | [][4] |

| Molar Excess of Linker | 5-20 fold over biomolecule | A molar excess drives the reaction to completion. The exact ratio may require optimization. | [4] |

Experimental Protocols

General Protocol for Labeling a Protein with an NHS-Ester Linker

This protocol provides a generalized methodology for conjugating a molecule containing an NHS ester, such as this compound, to a protein.

1. Reagent Preparation:

-

Protein Solution: Prepare the protein in an amine-free buffer (e.g., 0.1 M sodium bicarbonate or PBS, pH 8.3-8.5) at a concentration of 1-10 mg/mL.[9]

-

NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester linker in a small volume of anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[4][9]

2. Conjugation Reaction:

-

Add the desired molar excess of the dissolved NHS ester solution to the protein solution while gently vortexing.[9] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C.[4] For sensitive proteins, the reaction can be performed at 4°C. To protect photosensitive dyes, cover the reaction tube with aluminum foil.[8]

3. Removal of Excess Linker (Purification):

-

After incubation, it is crucial to remove the unreacted NHS ester and the NHS byproduct.

-

The most common method for purifying the resulting protein conjugate is size-exclusion chromatography (e.g., a desalting column like a Glen Gel-Pak™ or equivalent).[4] This separates the large protein conjugate from the small molecule reactants and byproducts.

-

Dialysis or tangential flow filtration can also be used for larger scale reactions.

4. Characterization:

-

Confirm the success of the conjugation and determine the degree of labeling (e.g., DAR for ADCs) using appropriate analytical techniques such as UV-Vis spectroscopy, mass spectrometry (MS), or HPLC.

References

- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]

- 2. Mal-C6-NHS Ester, CAS 55750-63-5 | AxisPharm [axispharm.com]

- 4. glenresearch.com [glenresearch.com]

- 5. researchgate.net [researchgate.net]

- 6. Construction of homogeneous antibody–drug conjugates using site-selective protein chemistry - Chemical Science (RSC Publishing) DOI:10.1039/C6SC00170J [pubs.rsc.org]

- 7. One-Step Conversion of NHS Esters to Reagents for Site-Directed Labeling of IgG Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]

- 9. lumiprobe.com [lumiprobe.com]

Solubility of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid in DMSO: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Understanding NHS Ester Chemistry

6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid belongs to the class of N-hydroxysuccinimide esters, which are widely employed for their ability to react with primary amines on biomolecules, such as the lysine residues on proteins, to form stable amide bonds.[] This reaction is highly efficient and specific under mild pH conditions (typically pH 7.2-8.5). Due to the hydrolytic instability of the NHS ester group in aqueous solutions, these reagents are often dissolved in a dry, water-miscible organic solvent like DMSO immediately before use.[2][3][4]

Data Presentation: Solubility Profile

While a precise molar solubility or mg/mL value for this compound in DMSO is not consistently reported across scientific literature, its qualitative solubility is well-established. The compound is readily soluble in DMSO, which serves as a suitable stock solution solvent for subsequent dilutions into aqueous reaction buffers.[3][4][5]

| Compound | Solvent | Solubility | Notes |

| This compound | DMSO | Soluble | Recommended as a solvent for preparing stock solutions. Anhydrous DMSO is preferred to prevent hydrolysis of the NHS ester.[2] |

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol details a general procedure for labeling a protein with an amine-reactive NHS ester, such as this compound, using a DMSO stock solution.

Materials:

-

Protein to be labeled in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.

-

This compound (or other NHS ester).

-

Anhydrous Dimethyl sulfoxide (DMSO).

-

Reaction buffer: 0.1 M sodium bicarbonate or phosphate buffer, pH 8.3-8.5.[3][6]

-

Quenching buffer: 1 M Tris-HCl, pH 8.0.

-

Purification column (e.g., gel filtration) to remove excess reagent.

Procedure:

-

Prepare Protein Solution: Dissolve the protein in the reaction buffer at the desired concentration. Ensure the buffer does not contain primary amines (e.g., Tris or glycine) as they will compete with the protein for reaction with the NHS ester.[4]

-

Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO to a concentration of approximately 10 mg/mL.[3] Vortex briefly to ensure complete dissolution.

-

Reaction: While gently vortexing the protein solution, add a calculated molar excess of the NHS ester stock solution. A common starting point is a 10- to 20-fold molar excess of the NHS ester over the protein.[4] The volume of the DMSO added should ideally not exceed 10% of the total reaction volume to avoid protein denaturation.[4]

-

Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.[6]

-

Quenching: Add quenching buffer to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

-

Purification: Remove the excess, unreacted labeling reagent and byproducts (N-hydroxysuccinimide) from the labeled protein using a suitable method such as gel filtration or dialysis.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in a typical protein labeling experiment using an NHS ester dissolved in DMSO.

Caption: Workflow for protein labeling using an NHS ester.

References

An In-Depth Technical Guide to 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic Acid (CAS: 4887-54-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(2,5-Dioxopyrrolidin-1-yl)hexanoic acid, a heterobifunctional crosslinker widely utilized in bioconjugation and drug development. This document details its chemical and physical properties, synthesis, reactivity, and provides representative experimental protocols for its application in conjugating to proteins and oligonucleotides.

Introduction

This compound, also known as N-succinimidyl-6-aminohexanoic acid, is a versatile chemical linker that plays a crucial role in the covalent modification of biomolecules.[1] Its structure features two key functional groups: a succinimide moiety and a terminal carboxylic acid, connected by a six-carbon aliphatic spacer.[1] This heterobifunctional nature allows for sequential and controlled conjugation reactions, making it an invaluable tool for creating well-defined bioconjugates.[1][2]

The succinimide group readily reacts with primary amines, such as the N-terminus of proteins or the side chain of lysine residues, to form stable amide bonds.[1] The carboxylic acid can be activated, typically using carbodiimide chemistry, to react with other nucleophiles, most commonly primary amines, to also form amide bonds. The hexanoic acid chain provides a flexible spacer that helps to minimize steric hindrance between the conjugated molecules, thereby preserving their biological activity.[1]

This guide will delve into the technical aspects of this compound, providing researchers with the necessary information for its effective use in their experimental workflows.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. While a specific melting point is not consistently reported in publicly available literature, it is described as a white solid by suppliers.[3]

| Property | Value | Reference |

| CAS Number | 4887-54-1 | [4][5] |

| Molecular Formula | C₁₀H₁₅NO₄ | [4][5] |

| Molecular Weight | 213.23 g/mol | [4][5] |

| IUPAC Name | This compound | [3] |

| Appearance | White solid | [3] |

| Purity | ≥95% - 98% (typical) | [3][6] |

| SMILES | O=C(O)CCCCCN1C(=O)CCC1=O | [4] |

| InChI Key | JZPUNXSUQDDCBD-UHFFFAOYSA-N | [4] |

| Solubility | Soluble in DMSO and DMF | [7][8] |

Synthesis and Chemical Reactivity

Synthesis

The synthesis of this compound typically involves the reaction of 6-aminohexanoic acid with succinic anhydride. This condensation reaction is followed by a cyclization step to form the stable five-membered succinimide ring.[1]

Chemical Reactivity and Mechanism

The utility of this compound as a crosslinker stems from the orthogonal reactivity of its two functional groups.

Succinimide Moiety: The succinimide group is an N-hydroxysuccinimide (NHS) ester derivative that is highly reactive towards primary aliphatic amines.[7][9] The reaction proceeds via nucleophilic acyl substitution, where the amine attacks one of the carbonyl carbons of the succinimide ring. This forms a tetrahedral intermediate which then collapses, releasing N-hydroxysuccinimide as a byproduct and forming a stable amide bond.[1][7] This reaction is most efficient at a pH range of 7-9.[7]

Carboxylic Acid Moiety: The terminal carboxylic acid can be activated using carbodiimides such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a more stable and amine-reactive NHS ester. This activated linker can then react with a primary amine on a second molecule to form another stable amide bond. This two-step process allows for controlled, sequential conjugation.[9]

Experimental Protocols

The following are representative protocols for the use of this compound in bioconjugation. These are general guidelines and may require optimization for specific applications.

Two-Step Protein-Protein Conjugation

This protocol describes the conjugation of two proteins (Protein A and Protein B) using this compound and EDC/NHS chemistry.

Materials:

-

This compound

-

Protein A (to be modified with the linker)

-

Protein B (containing primary amines for conjugation)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-hydroxysuccinimide (NHS)

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Desalting columns

Procedure:

Step 1: Activation of this compound

-

Dissolve this compound in anhydrous DMSO or DMF to a stock concentration of 10-50 mg/mL.

-

In a separate tube, dissolve EDC and NHS in Activation Buffer to a final concentration of 0.4 M and 0.1 M, respectively. Prepare this solution immediately before use.

Step 2: Modification of Protein A

-

Dissolve Protein A in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the dissolved this compound to the Protein A solution. The molar ratio of linker to protein should be optimized, but a starting point of 10-20 fold molar excess is recommended.

-

Add the EDC/NHS solution to the Protein A/linker mixture.

-

Incubate the reaction for 15-30 minutes at room temperature.

-

Remove the excess linker and byproducts by passing the reaction mixture through a desalting column equilibrated with Conjugation Buffer.

Step 3: Conjugation to Protein B

-

Dissolve Protein B in Conjugation Buffer at a concentration of 1-10 mg/mL.

-

Add the activated Protein A to the Protein B solution. An equimolar ratio of Protein A to Protein B is a good starting point.

-

Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 4: Quenching and Purification

-

Add Quenching Buffer to the reaction mixture to a final concentration of 50 mM to quench any unreacted succinimide groups.

-

Incubate for 15 minutes at room temperature.

-

Purify the final conjugate using size-exclusion chromatography or another appropriate purification method to separate the conjugate from unreacted proteins.

References

- 1. This compound | 4887-54-1 | Benchchem [benchchem.com]

- 2. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 3. 2,5-Dioxo-1-pyrrolidinehexanoic acid 95% | CAS: 4887-54-1 | AChemBlock [achemblock.com]

- 4. 6-(2,5-dioxo-pyrrolidin-1-yl)-hexanoic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4887-54-1 CAS MSDS (6-(2,5-DIOXO-PYRROLIDIN-1-YL)-HEXANOIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. CAS No. 4887-54-1 Specifications | Ambeed [ambeed.com]

- 7. glenresearch.com [glenresearch.com]

- 8. interchim.fr [interchim.fr]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-Depth Technical Guide to Amine-Reactive Crosslinkers for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of amine-reactive crosslinkers, essential tools for creating stable covalently linked conjugates for a multitude of applications in research, diagnostics, and therapeutics. We will delve into the chemistry of these reagents, provide detailed experimental protocols, and present quantitative data to aid in the selection of the most appropriate crosslinker for your specific needs.

Introduction to Amine-Reactive Bioconjugation

Bioconjugation is the chemical process of linking two or more molecules, where at least one is a biomolecule, to form a stable conjugate.[1] Amine-reactive crosslinkers are a class of reagents designed to covalently bond with primary amines (-NH2), which are readily available on the surface of proteins and peptides.[1] These primary amines are found at the N-terminus of polypeptide chains and on the side chain of lysine residues.[2] The high abundance and accessibility of these amine groups make them a common target for bioconjugation.[1]

The fundamental principle behind amine-reactive crosslinking involves an electrophilic-nucleophilic interaction. The amine group acts as a nucleophile, attacking an electrophilic group on the crosslinker to form a stable covalent bond.[1] This strategy is widely employed for various applications, including:

-

Protein-protein interaction studies: To identify and characterize interacting proteins.[1]

-

Antibody-drug conjugates (ADCs): To link cytotoxic drugs to antibodies for targeted cancer therapy.[3]

-

Immobilization of biomolecules: To attach proteins, antibodies, or enzymes to surfaces for assays like ELISA or for use in biosensors.[3]

-

Labeling: To attach fluorescent dyes or biotin for detection and tracking of biomolecules.[1]

Types of Amine-Reactive Crosslinkers

Amine-reactive crosslinkers can be categorized based on their reactive groups, the nature of their spacer arms, and their functionality.

Reactivity Towards Amines

The most common amine-reactive functional groups are N-hydroxysuccinimide (NHS) esters and imidoesters.

-

N-Hydroxysuccinimide (NHS) Esters: These are the most widely used amine-reactive crosslinkers due to their high reactivity and ability to form stable amide bonds with primary amines under physiological to slightly alkaline conditions (pH 7.2-9.0).[4][5] A significant competing reaction is the hydrolysis of the NHS ester, which increases with pH.[4] To mitigate this, reactions are often performed in non-amine-containing buffers such as phosphate, carbonate-bicarbonate, HEPES, or borate buffers.[6]

-

Imidoesters: These crosslinkers react with primary amines at alkaline pH (typically pH 8-10) to form amidine bonds.[4] A key feature of imidoesters is that they retain the positive charge of the original amine group, which can be important for preserving the native structure and function of the protein.[7] However, the resulting amidine bond is reversible at high pH.[8]

Homobifunctional vs. Heterobifunctional Crosslinkers

-

Homobifunctional Crosslinkers: These reagents possess two identical reactive groups, making them suitable for one-step crosslinking of molecules with the same functional group. They are often used to study protein-protein interactions and to create protein polymers.[9]

-

Heterobifunctional Crosslinkers: These crosslinkers have two different reactive groups, allowing for sequential, two-step conjugation of molecules with different functional groups.[10] This provides greater control over the conjugation process and minimizes the formation of unwanted polymers.[10] A common combination is an amine-reactive NHS ester at one end and a sulfhydryl-reactive maleimide group at the other.[10]

Cleavable vs. Non-Cleavable Spacer Arms

-

Non-Cleavable Crosslinkers: These form a permanent, stable link between the conjugated molecules.[2] They are ideal for applications where the integrity of the conjugate is paramount over a long period.

-

Cleavable Crosslinkers: These contain a spacer arm with a cleavable bond, such as a disulfide bond (reducible) or an ester linkage (hydrolyzable). This feature allows for the separation of the conjugated molecules under specific conditions, which is useful for applications like identifying crosslinked peptides in mass spectrometry or for the controlled release of drugs from ADCs within the target cell.[11]

Quantitative Data for Common Amine-Reactive Crosslinkers

The choice of crosslinker is dictated by factors such as the desired spacer arm length, water solubility, and cell membrane permeability. The following tables summarize the properties of several common homobifunctional and heterobifunctional amine-reactive crosslinkers.

Table 1: Homobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |

| Bis(sulfosuccinimidyl) suberate | BS3 | 572.43 | 11.4 | Yes | No | No | Sulfo-NHS ester |

| Disuccinimidyl suberate | DSS | 368.35 | 11.4 | No | Yes | No | NHS ester |

| Disuccinimidyl glutarate | DSG | 326.26 | 7.7 | No | Yes | No | NHS ester |

| Dithiobis(succinimidyl propionate) | DSP | 404.42 | 12.0 | No | Yes | Yes (Disulfide) | NHS ester |

| 3,3'-Dithiobis(sulfosuccinimidyl propionate) | DTSSP | 608.51 | 12.0 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester |

| Dimethyl adipimidate | DMA | 245.14 | 8.6 | Yes | Yes | No | Imidoester |

| Dimethyl pimelimidate | DMP | 259.18 | 9.2 | Yes | Yes | No | Imidoester |

| Dimethyl suberimidate | DMS | 273.21 | 11.0 | Yes | Yes | No | Imidoester |

Table 2: Heterobifunctional Amine-Reactive Crosslinkers

| Crosslinker | Abbreviation | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) | Water Soluble | Cell Membrane Permeable | Cleavable | Reactive Groups |

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | SMCC | 334.32 | 8.3 | No | Yes | No | NHS ester, Maleimide |

| Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate | Sulfo-SMCC | 436.37 | 8.3 | Yes | No | No | Sulfo-NHS ester, Maleimide |

| N-succinimidyl (4-iodoacetyl)aminobenzoate | SIAB | 428.18 | 10.6 | No | Yes | No | NHS ester, Iodoacetyl |

| N-succinimidyl-3-(2-pyridyldithio)propionate | SPDP | 312.36 | 6.8 | No | Yes | Yes (Disulfide) | NHS ester, Pyridyldithio |

| Succinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | LC-SPDP | 425.53 | 15.7 | No | Yes | Yes (Disulfide) | NHS ester, Pyridyldithio |

| Sulfosuccinimidyl 6-(3'-(2-pyridyldithio)-propionamido)hexanoate | Sulfo-LC-SPDP | 527.58 | 15.7 | Yes | No | Yes (Disulfide) | Sulfo-NHS ester, Pyridyldithio |

Experimental Protocols

The following are generalized protocols for common bioconjugation applications using amine-reactive crosslinkers. Optimization is often necessary for specific applications.

Protein-Protein Crosslinking with a Homobifunctional NHS Ester (e.g., DSS)

This protocol is suitable for identifying protein-protein interactions.

Materials:

-

Protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

-

DSS crosslinker.

-

Anhydrous DMSO or DMF.

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5).

Procedure:

-

Protein Preparation: Ensure the protein sample is in an appropriate conjugation buffer. If the buffer contains primary amines (e.g., Tris), it must be exchanged by dialysis or gel filtration.[12]

-

Crosslinker Preparation: Immediately before use, prepare a stock solution of DSS in anhydrous DMSO or DMF (e.g., 25 mM).[6] DSS is moisture-sensitive and should be equilibrated to room temperature before opening.[13]

-

Crosslinking Reaction: Add the DSS stock solution to the protein sample to achieve a final concentration typically between 0.25-5 mM. A 10- to 50-fold molar excess of crosslinker to protein is commonly used.[12]

-

Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.[6]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM.[6] Incubate for 15 minutes at room temperature.[6]

-

Analysis: The crosslinked protein sample is now ready for analysis by SDS-PAGE, mass spectrometry, or other methods to identify crosslinked products.[3]

Two-Step Antibody-Drug Conjugation with a Heterobifunctional Crosslinker (e.g., SMCC)

This protocol is a general guide for creating antibody-drug conjugates (ADCs).

Materials:

-

Antibody in a non-amine-containing buffer (e.g., PBS, pH 7.2-7.5).

-

Thiol-containing drug molecule.

-

SMCC crosslinker.

-

Anhydrous DMSO or DMF.

-

Desalting column.

Procedure:

-

Antibody Activation: a. Prepare a stock solution of SMCC in anhydrous DMSO or DMF (e.g., 50 mM).[14] b. Add a 10- to 20-fold molar excess of the SMCC solution to the antibody solution.[7][14] c. Incubate for 30-60 minutes at room temperature. d. Remove excess, unreacted SMCC using a desalting column equilibrated with the conjugation buffer.[14]

-

Drug Conjugation: a. Immediately add the thiol-containing drug to the maleimide-activated antibody. b. Incubate for 1-2 hours at room temperature or overnight at 4°C at pH 6.5-7.5.

-

Purification: Purify the resulting ADC using size-exclusion chromatography or dialysis to remove unconjugated drug and other byproducts.

Protein Immobilization on a Surface

This protocol describes the immobilization of a protein onto an amine-reactive surface.

Materials:

-

Amine-reactive surface (e.g., NHS-ester coated plate).

-

Protein to be immobilized in a non-amine-containing buffer (e.g., PBS, pH 7.4).

-

Blocking buffer (e.g., 1 M ethanolamine or 100 mM glycine).

Procedure:

-

Protein Incubation: Add the protein solution to the amine-reactive surface and incubate for 1-2 hours at room temperature or overnight at 4°C.

-

Washing: Wash the surface several times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound protein.

-

Blocking: Add the blocking buffer to the surface and incubate for 30-60 minutes at room temperature to quench any unreacted NHS-ester groups.

-

Final Washing: Wash the surface again with the wash buffer. The surface is now ready for use in downstream applications.

Visualizations of Key Concepts and Workflows

To further elucidate the principles and applications of amine-reactive crosslinkers, the following diagrams have been generated using the DOT language.

Caption: Reaction mechanism of an NHS ester with a primary amine.

Caption: Workflow for homobifunctional crosslinking.

Caption: Two-step workflow for heterobifunctional crosslinking.

Caption: Use of crosslinkers in studying the TNF signaling pathway.

Conclusion

Amine-reactive crosslinkers are powerful and versatile reagents that are indispensable in modern biological research and drug development. A thorough understanding of their chemical properties, reaction conditions, and the characteristics of their spacer arms is crucial for the successful design and execution of bioconjugation experiments. This guide provides the foundational knowledge and practical protocols to enable researchers to effectively utilize these tools to advance their scientific goals.

References

- 1. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crosslinkers Selection Guide [sigmaaldrich.com]

- 3. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 5. Molecular Probes heterobifunctional crosslinkers—Table 5.1 | Thermo Fisher Scientific - TR [thermofisher.com]

- 6. interchim.fr [interchim.fr]

- 7. tools.thermofisher.com [tools.thermofisher.com]

- 8. Crosslinkers | AAT Bioquest [aatbio.com]

- 9. Heterobifunctional Crosslinkers - Creative Biolabs [creative-biolabs.com]

- 10. covachem.com [covachem.com]

- 11. Recent progress in protein-protein interaction study for EGFR-targeted therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amine reactive Linkers | AxisPharm [axispharm.com]

- 13. korambiotech.com [korambiotech.com]

- 14. researchgate.net [researchgate.net]

Introduction: The Function of Spacers in Crosslinker Design

An In-depth Technical Guide to the Role of Hexanoic Acid Spacers in Crosslinkers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the hexanoic acid spacer, a fundamental component in modern bioconjugation and chemical biology. We will explore its physicochemical properties, its critical role in various applications—from targeted protein degradation to affinity purification—and its quantifiable impact on the performance of crosslinkers. This document includes structured data tables for comparative analysis, detailed experimental protocols, and workflow diagrams to provide a comprehensive resource for professionals in the field.

Crosslinkers are molecules that covalently connect two or more molecules, playing a pivotal role in the development of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), diagnostic reagents, and affinity matrices. A critical, yet often underestimated, component of a crosslinker is the spacer arm —the structural chain that separates the reactive end groups.

The choice of spacer influences several key parameters of the final conjugate:

-

Steric Hindrance: It provides physical separation between conjugated molecules, preventing steric clashes that might inhibit binding or function.[1]

-

Solubility and Hydrophobicity: The chemical nature of the spacer can modulate the solubility of the entire conjugate, which is crucial for both in vitro handling and in vivo pharmacokinetics.[1]

-

Flexibility and Reach: The length and composition of the spacer dictate the distance and rotational freedom between the linked molecules, affecting their ability to interact optimally with their respective targets.[1]

The hexanoic acid spacer, a six-carbon alkyl chain, is one of the most widely used hydrophobic spacers. Its simple, flexible, and well-defined structure provides a reliable building block for designing complex bioconjugates.

Physicochemical Properties of the Hexanoic Acid Spacer

The hexanoic acid spacer, often incorporated as 6-aminohexanoic acid (Ahx), is characterized by a set of distinct properties that make it suitable for a wide range of applications.

-

Hydrophobicity: As a saturated six-carbon alkyl chain (-(CH₂)₅-), the hexanoic acid spacer is inherently hydrophobic. This property can influence the aggregation of conjugates in aqueous solutions and their interaction with biological membranes.[2] While advantageous for cell permeability in some contexts, excessive hydrophobicity can lead to poor solubility and non-specific binding.[3]

-

Flexibility: The single bonds throughout the alkyl chain allow for significant rotational freedom. This flexibility enables the conjugated molecules to adopt multiple conformations, which can be crucial for facilitating complex formations, such as the ternary complex in PROTACs.[4]

-

Length and Spatial Separation: The fully extended C6 spacer provides a defined distance of approximately 9 Å between conjugated molecules.[1] This separation is often sufficient to overcome steric hindrance, for example, by allowing a biotin molecule to access the deeply buried binding pocket of streptavidin.[1]

Key Roles and Applications

The hexanoic acid spacer is integral to the function of crosslinkers in numerous cutting-edge applications.

PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. The linker connecting the target-binding ligand and the E3-binding ligand is critical for the PROTAC's efficacy. Alkyl chains, including the hexanoic acid spacer, are common components of these linkers. The length and flexibility of the linker are paramount for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase), which is the necessary first step for ubiquitination and subsequent degradation.[5][6] Altering the linker length by even a few atoms can dramatically impact the degradation efficiency (DC₅₀) of the PROTAC.[3][7]

Biotinylation and Affinity Labeling

The interaction between biotin and streptavidin is one of the strongest non-covalent bonds known, making it a cornerstone of molecular biology for detection and purification. However, the biotin-binding sites are located deep within the streptavidin tetramer.[1] A hexanoic acid spacer arm is commonly used to link biotin to proteins, peptides, or nucleic acids. This C6 spacer physically extends the biotin moiety away from the carrier molecule, reducing steric hindrance and dramatically improving its ability to bind to streptavidin, which enhances the sensitivity of detection assays like ELISA and Western blotting.[1]

Antibody-Drug Conjugates (ADCs)

In ADCs, a linker tethers a potent cytotoxic drug to a monoclonal antibody. The linker's properties, including its hydrophobicity and stability, are critical to the ADC's therapeutic index. While hydrophilic linkers like polyethylene glycol (PEG) are often used to improve solubility, hydrophobic spacers like hexanoic acid can also be incorporated into linker design.[8] The choice of spacer can influence the ADC's aggregation propensity, stability in circulation, and the mechanism of payload release.[9]

Affinity Chromatography

Affinity chromatography is a powerful technique for purifying biomolecules from complex mixtures.[10] It relies on the specific binding of a target molecule to a ligand that has been immobilized on a solid support (e.g., agarose beads). To ensure that the immobilized ligand is accessible and can bind effectively to its target, a spacer arm is often used to project the ligand away from the surface of the support matrix.[11] A hexanoic acid chain can serve as this spacer, minimizing non-specific interactions and overcoming steric hindrance between the target protein and the matrix.[10]

Quantitative Impact of Alkyl Spacers on Crosslinker Performance

The length and chemical nature of a spacer have a measurable effect on the biological activity and physicochemical properties of a conjugate. The following tables summarize quantitative data from various studies, illustrating the impact of alkyl spacer length.

Table 1: Effect of Spacer Length on PROTAC-Mediated Degradation and Binding Affinity

| PROTAC / Conjugate | Spacer Type / Length | Target Protein | Cell Line | Efficacy (DC₅₀ / IC₅₀) | Reference |

| ER-Targeting PROTACs | |||||

| Compound 11 | 12-atom alkyl chain | Estrogen Receptor (ER) | MCF7 | > 1000 nM (Degradation) | [7] |

| Compound 12 | 16-atom alkyl chain | Estrogen Receptor (ER) | MCF7 | ~100 nM (Degradation) | [7] |

| Compound 13 | 19-atom alkyl chain | Estrogen Receptor (ER) | MCF7 | ~10 nM (Degradation) | [7] |

| BRD4-Targeting PROTACs | |||||

| dBET6 | PEG/Alkyl | BRD4 | HEK293 | ~10-50 nM (DC₅₀) | [12] |

| MZ1 | PEG/Alkyl | BRD4 | Hela | 13 nM (DC₅₀) | [12] |

| Radiolabeled Peptides | |||||

| ⁶⁸Ga-NOTA-PEG₂-RM26 | PEG₂ | GRPR | PC-3 | 3.1 ± 0.2 nM (IC₅₀) | [13] |

| ⁶⁸Ga-NOTA-PEG₃-RM26 | PEG₃ | GRPR | PC-3 | 3.9 ± 0.3 nM (IC₅₀) | [13] |

| ⁶⁸Ga-NOTA-PEG₄-RM26 | PEG₄ | GRPR | PC-3 | 5.4 ± 0.4 nM (IC₅₀) | [13] |

| ⁶⁸Ga-NOTA-PEG₆-RM26 | PEG₆ | GRPR | PC-3 | 5.8 ± 0.3 nM (IC₅₀) | [13] |

Note: Data is extracted and compiled from cited literature. Direct comparison between different studies should be made with caution due to varying experimental conditions.

Table 2: Effect of Alkyl Spacer Length on Nanoparticle Pharmacokinetics

| Aptamer-Amphiphile | Spacer Length | Morphology | Elimination Half-life (βt₁/₂) | Reference |

| MC4N-NO₂ | C₄ Alkyl | Spherical Micelles | 238.4 ± 94.9 min | [14] |

| MC12N-NO₂ | C₁₂ Alkyl | Cylindrical Micelles | 1085.2 ± 605.4 min | [14] |

Experimental Protocols

Detailed methodologies are essential for the successful application of crosslinkers. Below are representative protocols for the synthesis and application of crosslinkers containing a hexanoic acid spacer.

Protocol 1: Synthesis and Activation of a Hexanoic Acid Spacer for Bioconjugation

This protocol describes the synthesis of an N-hydroxysuccinimide (NHS) ester of 6-azidohexanoic acid, a common precursor for creating amine-reactive crosslinkers used in click chemistry applications.

Materials:

-

6-azidohexanoic acid

-

N-hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Argon or Nitrogen gas

-

Magnetic stirrer and stir bar

-

Glassware (oven-dried)

Procedure:

-

Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (argon), dissolve 1 equivalent of 6-azidohexanoic acid and 1.1 equivalents of NHS in anhydrous DCM.

-

Cooling: Cool the reaction mixture to 0°C using an ice bath.

-

Coupling Agent Addition: Add 1.1 equivalents of DCC (or DIC) to the cooled solution dropwise or in small portions. A white precipitate (dicyclohexylurea, DCU) will begin to form if DCC is used.

-

Reaction: Allow the mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Filtration: Once the reaction is complete, filter the mixture to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous DCM.

-

Purification: Combine the filtrates and remove the solvent in vacuo. The crude product can be purified by recrystallization or flash column chromatography to yield the pure 6-azidohexanoic acid NHS ester.

-

Storage: Store the final product under desiccated conditions at -20°C to prevent hydrolysis of the NHS ester.

Protocol 2: Affinity Purification Using a Ligand Immobilized via a Hexanoic Acid Spacer

This protocol outlines the general steps for affinity purifying a target protein using a column where the affinity ligand is attached to the matrix via a C6 spacer.

Materials:

-

Affinity chromatography column with immobilized ligand (e.g., peptide-agarose)

-

Binding/Wash Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

-

Elution Buffer (e.g., 100 mM Glycine, pH 2.5)

-

Neutralization Buffer (e.g., 1 M Tris, pH 8.5)

-

Clarified protein sample (centrifuged or filtered)

-

Chromatography system or column stand

-

Fraction collector or collection tubes

Procedure:

-

Column Equilibration: Equilibrate the affinity column by washing it with 5-10 column volumes of Binding Buffer. This removes any storage solution and ensures the column environment is optimal for binding.[15]

-

Sample Loading: Load the clarified protein sample onto the column. The flow rate should be slow enough to allow sufficient residence time for the target protein to bind to the immobilized ligand. Collect the flow-through fraction for analysis.[15]

-

Washing: Wash the column with 10-20 column volumes of Binding Buffer to remove non-specifically bound proteins. Continue washing until the absorbance at 280 nm (A₂₈₀) of the effluent returns to baseline.[16]

-

Elution: Elute the bound target protein by applying the Elution Buffer. The low pH of the glycine buffer will disrupt the interaction between the target protein and the ligand.

-

Fraction Collection: Begin collecting fractions immediately into tubes containing a small volume of Neutralization Buffer (approx. 10% of the fraction volume). This rapidly neutralizes the low pH of the eluate, preserving the activity of the purified protein.[16]

-

Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay or A₂₈₀) and purity (e.g., SDS-PAGE) to identify the fractions containing the target protein.

-

Column Regeneration: Regenerate the column by washing with several volumes of alternating low and high pH buffers, followed by re-equilibration with Binding Buffer and storage in an appropriate solution (e.g., PBS with 0.05% sodium azide).

Conclusion

The hexanoic acid spacer is a versatile and effective tool in the design of crosslinkers for a multitude of applications in research and drug development. Its inherent hydrophobicity, flexibility, and defined length allow for the precise control of intermolecular distances, reduction of steric hindrance, and modulation of conjugate properties. As demonstrated by quantitative data, the careful selection of spacer length is not a trivial design choice but a critical parameter that directly impacts the efficacy of advanced therapeutics like PROTACs and the performance of analytical tools. The protocols provided herein offer a practical guide for the implementation of hexanoic acid-based crosslinkers, empowering researchers to harness their full potential in creating next-generation bioconjugates.

References

- 1. The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]

- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bmglabtech.com [bmglabtech.com]

- 6. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advanced Antibody-Drug Conjugates Design: Innovation in Linker Chemistry and Site-Specific Conjugation Technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. conductscience.com [conductscience.com]

- 11. cube-biotech.com [cube-biotech.com]

- 12. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of an alkyl spacer on the morphology and internalization of MUC1 aptamer‐naphthalimide amphiphiles for targeting and imaging triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. Affinity Purification of anti-peptide Antibodies: Protocols: Protocols: Pikaard Lab: Indiana University [pikaard.lab.indiana.edu]

An In-Depth Technical Guide to Bifunctional Crosslinkers in Proteomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bifunctional Crosslinkers in Proteomics

In the intricate landscape of cellular biology, understanding the dynamic interplay of proteins is paramount. Protein-protein interactions (PPIs) govern nearly all cellular processes, and their dysregulation is often at the heart of disease. Bifunctional crosslinkers are powerful chemical tools that enable researchers to capture these transient and stable interactions, providing invaluable insights into protein structure, function, and complex organization. This technical guide provides a comprehensive overview of bifunctional crosslinkers in proteomics, detailing their chemistry, applications, and the experimental workflows used to identify and quantify crosslinked proteins.

Bifunctional crosslinkers are reagents that possess two reactive groups, capable of forming covalent bonds with specific functional groups on amino acid residues within proteins.[1] By linking proteins that are in close proximity, these reagents effectively "freeze" protein complexes, allowing for their isolation and analysis by mass spectrometry (MS).[2] This approach, known as crosslinking mass spectrometry (XL-MS), provides distance constraints that can be used to elucidate protein-protein interaction interfaces, map the topology of protein complexes, and study conformational changes in proteins.[3][4]

Types of Bifunctional Crosslinkers

Bifunctional crosslinkers can be broadly categorized based on the reactivity of their functional groups.[1][5]

Homobifunctional Crosslinkers

These crosslinkers have two identical reactive groups and are used to connect similar functional groups, primarily amine-to-amine or sulfhydryl-to-sulfhydryl.[1][5] They are often used for intramolecular crosslinking to study protein conformation or to polymerize monomers.[1]

Heterobifunctional Crosslinkers

Containing two different reactive groups, these crosslinkers are ideal for joining two different biomolecules or targeting different functional groups on proteins.[1][5] This allows for more controlled, stepwise reactions, minimizing unwanted polymerization.[5]

Photoreactive Crosslinkers

These are a subset of heterobifunctional crosslinkers that contain one reactive group that is activated by UV light.[1][5] This feature allows for precise temporal control of the crosslinking reaction, enabling the capture of interactions at specific moments.[5]

Chemistry of Common Crosslinkers

The specificity of a crosslinker is determined by its reactive groups, which target specific amino acid side chains.[6]

-

Amine-reactive: N-hydroxysuccinimide (NHS) esters are the most common amine-reactive groups, targeting the ε-amino group of lysine residues and the N-terminus of polypeptides.[6]

-

Sulfhydryl-reactive: Maleimides, haloacetyls, and pyridyl disulfides react specifically with the sulfhydryl group of cysteine residues.

-

Carboxyl-reactive: Carbodiimides can be used to link carboxyl groups to primary amines.

Experimental Workflow for Crosslinking Mass Spectrometry

A typical XL-MS experiment involves several key steps, from sample preparation to data analysis. The following diagram illustrates a general workflow.

Detailed Experimental Protocols

In Vitro Protein Crosslinking with DSS

This protocol describes the crosslinking of a purified protein or protein complex using the homobifunctional crosslinker Disuccinimidyl suberate (DSS).

Materials:

-

Purified protein sample in a non-amine-containing buffer (e.g., PBS, HEPES, MOPS).

-

DSS (Disuccinimidyl suberate)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

Procedure:

-

Prepare DSS Stock Solution: Immediately before use, dissolve DSS in DMSO to a final concentration of 25 mM.

-

Crosslinking Reaction:

-

Add the DSS stock solution to the protein sample to achieve a final crosslinker concentration of 1-2 mM. The optimal molar excess of crosslinker over protein should be determined empirically.

-

Incubate the reaction mixture for 30-60 minutes at room temperature.

-

-

Quench Reaction: Add the quenching buffer to a final concentration of 20-50 mM to stop the reaction.

-

Incubate: Incubate for an additional 15 minutes at room temperature to ensure all unreacted DSS is quenched.

-

Proceed to Digestion: The crosslinked sample is now ready for protein digestion.

In Vivo Protein Crosslinking with DSS

This protocol outlines a general procedure for crosslinking proteins within living cells.

Materials:

-

Cultured cells

-

Phosphate-buffered saline (PBS)

-

DSS

-

Anhydrous DMSO

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

-

Lysis buffer

Procedure:

-

Cell Preparation:

-

Wash the cells twice with ice-cold PBS to remove any amine-containing media.

-

Resuspend the cells in PBS.

-

-

Prepare DSS Solution: Prepare a fresh solution of DSS in DMSO.

-

Crosslinking:

-

Add the DSS solution to the cell suspension to a final concentration of 1-5 mM.

-

Incubate for 30 minutes at room temperature.

-

-

Quench Reaction: Add quenching buffer to a final concentration of 20 mM Tris-HCl.

-

Incubate: Incubate for 15 minutes at room temperature.

-

Cell Lysis: Pellet the cells by centrifugation and proceed with your standard cell lysis protocol.

In-Solution Protein Digestion for XL-MS

This protocol describes the digestion of crosslinked proteins into peptides suitable for mass spectrometry analysis.[1][3][7]

Materials:

-

Crosslinked protein sample

-

Denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5)

-

Reducing agent (e.g., 100 mM Dithiothreitol - DTT)

-

Alkylating agent (e.g., 200 mM Iodoacetamide - IAA)

-

Trypsin (mass spectrometry grade)

-

Ammonium bicarbonate (50 mM, pH 8)

-

Formic acid

Procedure:

-

Denaturation and Reduction:

-

Add denaturation buffer to the crosslinked protein sample.

-

Add DTT to a final concentration of 10 mM.

-

Incubate at 37°C for 1 hour.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add IAA to a final concentration of 20 mM.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Dilution and Digestion:

-

Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.

-

Add trypsin at a 1:50 (trypsin:protein) ratio.

-

Incubate overnight at 37°C.

-

-

Acidification: Stop the digestion by adding formic acid to a final concentration of 1%. The peptide mixture is now ready for enrichment.

Enrichment of Crosslinked Peptides by Size Exclusion Chromatography (SEC)

This protocol describes the enrichment of larger crosslinked peptides from smaller, linear peptides using size exclusion chromatography.[8]

Materials:

-

Digested peptide mixture

-

SEC column suitable for peptide separation (e.g., Superdex Peptide)

-

SEC running buffer (e.g., 30% acetonitrile, 0.1% formic acid)

-

HPLC system

Procedure:

-

Column Equilibration: Equilibrate the SEC column with the running buffer until a stable baseline is achieved.

-

Sample Injection: Inject the digested peptide mixture onto the column.

-

Fractionation: Elute the peptides with the running buffer at a constant flow rate. Collect fractions corresponding to the earlier elution times, as these will be enriched with the larger, crosslinked peptides.[8]

-

Pooling and Drying: Pool the fractions containing the enriched crosslinked peptides and dry them down in a vacuum centrifuge. The sample is now ready for LC-MS/MS analysis.

Data Presentation: Quantitative Comparison of Crosslinkers

The choice of crosslinker can significantly impact the number of identified crosslinked peptides. The following table summarizes the number of unique non-redundant crosslinked peptides identified from bovine serum albumin (BSA) using different crosslinkers and enrichment by SEC.

| Crosslinker | Number of Unique Non-redundant Crosslinked Peptides (Original Sample) | Number of Unique Non-redundant Crosslinked Peptides (SEC Enriched) |

| DSS | 15 | 45 |

| DSSO | 12 | 38 |

| DSBU | 10 | 32 |

Data adapted from a study evaluating enrichment strategies for crosslinked peptides.[8]

Data Analysis and Visualization

The identification of crosslinked peptides from complex MS/MS spectra requires specialized software. Tools like XlinkX, pLink, and MeroX are designed to handle the unique challenges of XL-MS data analysis.[9] These programs can identify both the peptides involved in the crosslink and the specific amino acid residues that are linked.

The identified crosslinks provide valuable distance constraints that can be used to visualize protein-protein interaction networks and to model the three-dimensional structure of protein complexes.

Conclusion

Bifunctional crosslinkers are indispensable tools in modern proteomics, providing a means to capture and analyze the intricate networks of protein-protein interactions that drive cellular function. The continued development of novel crosslinking chemistries, enrichment strategies, and data analysis software will further enhance the power of XL-MS, enabling deeper insights into the structural and functional organization of the proteome. This guide provides a foundational understanding of the principles and practices of using bifunctional crosslinkers, empowering researchers to effectively apply this technology to their own scientific inquiries.

References

- 1. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 2. researchgate.net [researchgate.net]

- 3. lab.research.sickkids.ca [lab.research.sickkids.ca]

- 4. m.youtube.com [m.youtube.com]

- 5. Nonprotein Based Enrichment Method to Analyze Peptide Cross-Linking in Protein Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. On the Reproducibility of Label-Free Quantitative Cross-Linking/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mass-spec.chem.tamu.edu [mass-spec.chem.tamu.edu]

- 8. documents.thermofisher.com [documents.thermofisher.com]